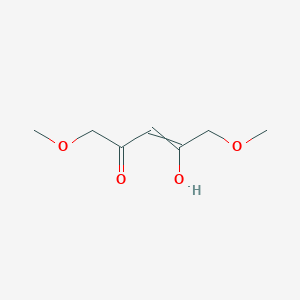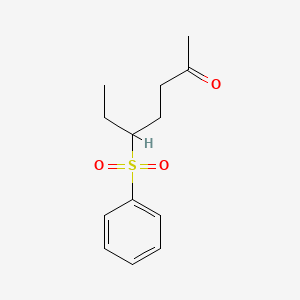![molecular formula C25H17NO2 B14515232 2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 62604-88-0](/img/structure/B14515232.png)
2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole family Isoindoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, to form isoindoles . Another approach involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates under rhodium (III) catalysis . These reactions proceed through nucleophilic attack, release of nitrogen gas, and tautomerization of intermediate imino esters .
Industrial Production Methods
Industrial production of isoindoles, including this compound, often employs large-scale catalytic processes. These methods are designed to maximize yield and purity while minimizing reaction time and costs. The use of palladium-catalyzed cascade C-H transformations is one such method, which involves dehydrogenation followed by C-H arylation .
化学反应分析
Types of Reactions
2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, hydro derivatives, and substituted isoindoles, each with distinct chemical and physical properties.
科学研究应用
2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and fluorescent dyes.
作用机制
The mechanism of action of 2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2H-Isoindoles: Share a similar core structure but differ in substituents and functional groups.
Isoquinolines: Another class of benzo-fused N-heterocycles with distinct chemical properties.
Phthalimides: Compounds with a similar dione structure but different ring systems.
Uniqueness
2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.
属性
CAS 编号 |
62604-88-0 |
|---|---|
分子式 |
C25H17NO2 |
分子量 |
363.4 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)-4-phenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C25H17NO2/c1-16-9-5-8-14-21(16)26-24(27)20-15-18-12-6-7-13-19(18)22(23(20)25(26)28)17-10-3-2-4-11-17/h2-15H,1H3 |
InChI 键 |
QRBVCUQOPIWMDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC4=CC=CC=C4C(=C3C2=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
silane](/img/structure/B14515169.png)
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)
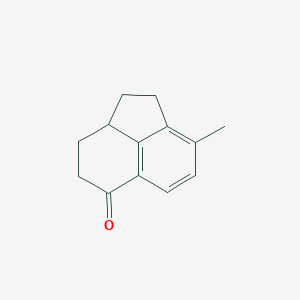
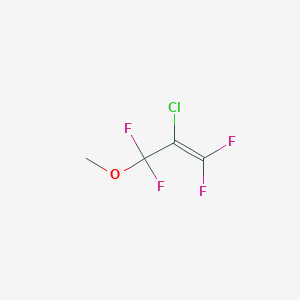
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
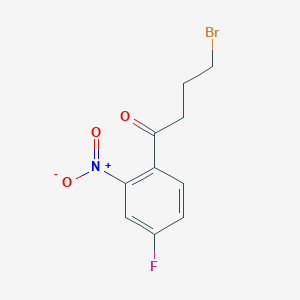
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)

